5-(Aminomethyl)-5-(trifluoromethyl)pyrrolidin-2-one;2,2,2-trifluoroacetic acid
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Overview
Description
5-(Aminomethyl)-5-(trifluoromethyl)pyrrolidin-2-one;2,2,2-trifluoroacetic acid is a compound that features a pyrrolidinone ring substituted with an aminomethyl group and a trifluoromethyl group. The presence of trifluoroacetic acid suggests that it may be used as a salt or in a reaction medium. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-5-(trifluoromethyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions could convert certain functional groups to their corresponding reduced forms.
Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
The compound may be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, the compound could be studied for its potential biological activity, including its interaction with enzymes or receptors.
Medicine
The compound may have potential therapeutic applications, particularly if it exhibits biological activity that can be harnessed for drug development.
Industry
In industrial applications, the compound could be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5-(Aminomethyl)-5-(trifluoromethyl)pyrrolidin-2-one exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)pyrrolidin-2-one: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
5-(Trifluoromethyl)pyrrolidin-2-one:
Uniqueness
The presence of both the aminomethyl and trifluoromethyl groups in 5-(Aminomethyl)-5-(trifluoromethyl)pyrrolidin-2-one makes it unique, potentially offering a combination of properties that are not found in similar compounds.
Properties
IUPAC Name |
5-(aminomethyl)-5-(trifluoromethyl)pyrrolidin-2-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O.C2HF3O2/c7-6(8,9)5(3-10)2-1-4(12)11-5;3-2(4,5)1(6)7/h1-3,10H2,(H,11,12);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEPQWHCOGLJBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1=O)(CN)C(F)(F)F.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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